molecular formula C22H34N2O4 B3942768 1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid

1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid

Cat. No.: B3942768
M. Wt: 390.5 g/mol
InChI Key: DEVLHRAZSOQCPN-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid is a complex organic compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry. This particular compound is characterized by the presence of an ethylphenyl group and a methylcyclohexyl group attached to a piperazine ring, with oxalic acid as a counterion.

Preparation Methods

The synthesis of 1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperazine core, followed by the introduction of the ethylphenyl and methylcyclohexyl groups. Common reagents used in these reactions include alkyl halides, Grignard reagents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the piperazine ring and the attached groups.

Scientific Research Applications

1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(3-Chlorophenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-(4-Methoxyphenyl)piperazine: Investigated for its role in modulating serotonin receptors.

The uniqueness of 1-[(4-Ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine lies in its specific structural features and the presence of the ethylphenyl and methylcyclohexyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2.C2H2O4/c1-3-18-7-9-19(10-8-18)16-21-11-13-22(14-12-21)20-6-4-5-17(2)15-20;3-1(4)2(5)6/h7-10,17,20H,3-6,11-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVLHRAZSOQCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC(C3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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